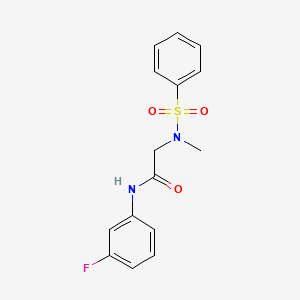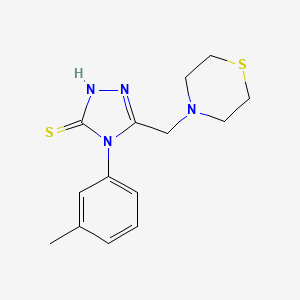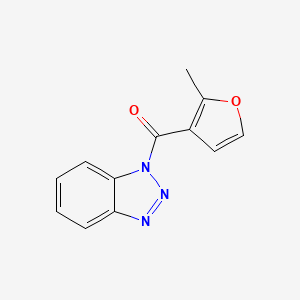![molecular formula C17H18N2O3 B5859707 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide, also known as AMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of acetanilide derivatives and is known for its unique chemical structure, which makes it suitable for various applications.
作用機序
The mechanism of action of 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the reduction of inflammation, pain, and fever. Moreover, it has been shown to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it useful in the study of various diseases related to inflammation and oxidative stress. Moreover, it has been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide. One area of interest is the development of new synthetic methods for the production of this compound, which can improve the yield and purity of the compound. Additionally, the study of the mechanism of action of this compound can provide insights into its potential therapeutic applications in various diseases. Moreover, the development of new derivatives of this compound can lead to the discovery of new compounds with improved biological activities and reduced toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses potent anti-inflammatory, analgesic, and antipyretic effects, and has been shown to possess antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide involves the reaction of 3-nitroaniline with acetic anhydride to form 3-acetamidoaniline, which is then reacted with 2-(bromomethyl)phenol in the presence of a base to form this compound. This method has been widely used in the synthesis of this compound and has been found to be effective in producing high yields of the compound.
科学的研究の応用
2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Moreover, it has been shown to possess potent antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases such as neurodegenerative disorders.
特性
IUPAC Name |
2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)18-14-7-6-10-16(11-14)22-12-17(21)19(2)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKRHTXVHYUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)